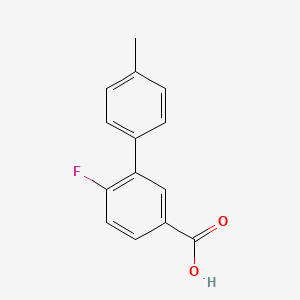

4-Fluoro-3-(4-methylphenyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-3-(4-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a methylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Fluoro-3-(4-methylphenyl)benzoic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Another method involves the direct fluorination of 3-(4-methylphenyl)benzoic acid using a fluorinating agent such as Selectfluor. This method requires careful control of reaction conditions to achieve the desired product without over-fluorination .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction parameters and reducing the risk of side reactions .

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-3-(4-methylphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atom can

Actividad Biológica

4-Fluoro-3-(4-methylphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13F O2. The presence of a fluorine atom and a methyl group attached to the phenyl ring significantly influences its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 244.27 g/mol |

| Melting Point | 100-102 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator in several biochemical pathways, which can lead to diverse biological effects.

Interaction with Enzymes

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially altering their activity and affecting downstream processes. For instance, studies have shown that fluorinated compounds often exhibit enhanced binding affinity to target enzymes due to the electronegative nature of fluorine, which can stabilize interactions with active sites .

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of this compound and its derivatives. For example, derivatives of related compounds have demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria:

- MIC Values : Minimum Inhibitory Concentration (MIC) values for derivatives have been reported as low as 3.125 µg/mL against resistant strains of Staphylococcus aureus .

- Comparison with Other Compounds : In comparative studies, fluorinated derivatives often show improved antimicrobial activity compared to their non-fluorinated counterparts .

Case Studies

- Case Study on Antimicrobial Efficacy : A study involving a series of hydrazide hydrazones derived from 4-fluorobenzoic acid showed promising results against various pathogens. The compounds were evaluated for their antimicrobial properties using standard methods such as disk diffusion and broth microdilution techniques .

- Enzyme Inhibition Studies : Another investigation focused on the compound's ability to inhibit specific enzymes related to antibiotic resistance mechanisms. The findings suggested that certain substitutions on the phenyl ring could enhance inhibitory activity against beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .

Research Findings

Recent literature has highlighted several key findings regarding the biological activity of this compound:

- Enhanced Activity through Substitution : Substituents on the aromatic ring can significantly influence the compound's biological activity. For instance, para-substituted derivatives generally exhibited better antimicrobial properties than meta-substituted ones .

- Fluorine's Role in Biological Activity : The incorporation of fluorine into organic molecules has been linked to increased potency in various pharmacological applications, including anti-inflammatory and anticancer activities .

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research indicates that 4-Fluoro-3-(4-methylphenyl)benzoic acid exhibits notable antioxidant properties. It has been studied for its ability to inhibit specific enzymes, such as superoxide dismutase, which is vital in protecting cells from oxidative stress. The fluorine substitution enhances its binding affinity and stability, making it a candidate for therapeutic applications in oxidative stress-related diseases .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory potential, particularly in the treatment of conditions like rheumatoid arthritis and osteoarthritis. Studies have shown that it can reduce edema and granuloma tissue formation in animal models, suggesting its effectiveness in alleviating inflammation without the side effects commonly associated with steroidal anti-inflammatory agents .

Drug Design and Development

Due to its ability to interact with biomolecules involved in oxidative stress response pathways, this compound is valuable in drug design. Its structural characteristics allow it to modulate enzyme activity, making it a promising candidate for developing drugs aimed at diseases characterized by oxidative damage .

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant potential of various synthesized nitrogen compounds, including derivatives of this compound. Results indicated that these compounds exhibited high antiradical efficiency, protecting against lipid peroxidation in cellular models . The findings suggest that modifications to the structure can enhance protective capabilities against oxidative stress.

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers evaluated the efficacy of this compound in reducing inflammation-induced edema in rodent models. The compound was found to be effective at lower dosages compared to traditional anti-inflammatory drugs, highlighting its therapeutic potential while minimizing adverse effects .

Propiedades

IUPAC Name |

4-fluoro-3-(4-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)12-8-11(14(16)17)6-7-13(12)15/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIGYSKLPLKAKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680848 |

Source

|

| Record name | 6-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261953-27-8 |

Source

|

| Record name | 6-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.